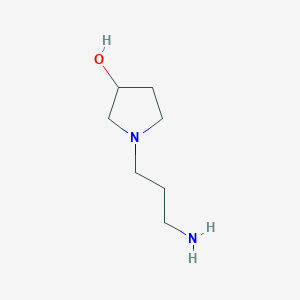

1-(3-Aminopropyl)pyrrolidin-3-ol

Description

1-(3-Aminopropyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.22 g/mol (derived from ). The compound’s stereochemistry is defined by the (3R)-configuration in the cited example, as indicated by its SMILES string: C1CN(C[C@@H]1O)CCCN . This structure confers both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Propriétés

Formule moléculaire |

C7H16N2O |

|---|---|

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

1-(3-aminopropyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2 |

Clé InChI |

NDZINGHRTXRLEX-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CC1O)CCCN |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-3-ol, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogs

1-(3-Aminopropyl)pyrrolidin-2-one (APy)

APy (C₈H₁₄N₂O) replaces the hydroxyl group of the target compound with a lactam (2-one) group. This modification enhances its rigidity and basicity, making it suitable for grafting onto poly(ether ketone cardo) (PEK-Cardo) polymers to create high-temperature proton exchange membranes (HT-PEMs) . The lactam group facilitates acid doping in fuel cell applications, achieving proton conductivities up to 190 mS/cm at 180°C, outperforming many non-lactam analogs.

1-(3-Aminopropyl)-4-phenylpiperazine

This compound (C₁₃H₂₁N₃) replaces the pyrrolidine core with a piperazine ring and introduces a phenyl group. Piperazine derivatives are known for modulating serotonin and dopamine receptors, and this analog exhibited ED₅₀ = 12.3 mg/kg in anticonvulsant models and 45% pain inhibition in antinociceptive assays . The 3-aminopropyl chain likely enhances blood-brain barrier permeability compared to the hydroxyl-containing pyrrolidin-3-ol derivatives.

1-(2-Aminophenyl)pyrrolidin-3-ol

This structural change is critical for binding to aminergic receptors, as seen in related compounds targeting neurological pathways . The hydroxyl group retains hydrogen-bonding capacity, but the reduced alkyl chain length may limit solubility compared to the aminopropyl analog.

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

The addition of an imidazole ring (C₁₀H₁₈N₄O) introduces a heteroaromatic system capable of metal coordination or enzyme inhibition. The aminopropyl chain may enhance cellular uptake, while the hydroxyl group could stabilize interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.